molecular formula C14H12ClN3S B5704693 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5704693
M. Wt: 289.8 g/mol
InChI Key: HICPJELFNUCXJD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core in the structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.

Biochemical Pathways

Similar compounds have been shown to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest, apoptosis, and reduced cell proliferation.

Pharmacokinetics

One study suggests that similar compounds have a degree of lipophilicity that allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.

Biochemical Analysis

Biochemical Properties

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic activity, leading to cell death . It influences cell signaling pathways by inhibiting CDK2, which results in cell cycle arrest and apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby disrupting the cell cycle. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest. The compound’s stability and efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated and excreted. The interaction of this compound with these enzymes can affect metabolic flux and alter metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Binding proteins within the cytoplasm and nucleus facilitate its localization and accumulation in target sites. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy in inhibiting CDK2 and modulating gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with a thieno[2,3-d]pyrimidine precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a thieno[2,3-d]pyrimidine core and a 4-chlorophenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPJELFNUCXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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